3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid
Overview
Description
3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid, also known as AMPB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in various laboratory experiments and has been studied extensively in the field of biochemistry and physiology.
Scientific Research Applications
Antifungal and Antimicrobial Applications
Compounds derived from Piper species, which may share some structural similarities with the chemical structure , have been documented for their antifungal activities. These include a range of chemical structures like amides, flavonoids, and benzoic acid derivatives, highlighting their potential in developing pharmaceutical or agricultural fungicides (Wen-Hui Xu & Xing-Cong Li, 2011).
Role in Medicinal Chemistry
Heterocyclic compounds bearing the triazine scaffold, which can be structurally related to the compound , have been reviewed for their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral activities. This indicates the chemical structure's potential in drug development for a broad range of therapeutic applications (Tarawanti Verma et al., 2019).
DNA Interaction Studies
The synthetic dye Hoechst 33258 and its analogues, which may share functional groups with the chemical structure , bind strongly to the minor groove of double-stranded B-DNA, indicating potential applications in understanding DNA interactions and as a tool in molecular biology (U. Issar & R. Kakkar, 2013).
Antineoplastic Agent Development
Compounds with structural features similar to the given chemical structure have shown potential as antineoplastic agents, highlighting the importance of such structures in developing cancer treatment options. This includes compounds that demonstrate greater tumor-selective toxicity and the ability to modulate multi-drug resistance (Mohammad Hossain et al., 2020).
Antimicrobial Scaffold Potential
The benzoxazinoids, a class of compounds that might share structural motifs with the compound , have been reviewed for their role as defense compounds against microbiological threats. The backbone of such compounds has been identified as a potential scaffold for designing new antimicrobial compounds, suggesting similar possibilities for the given chemical structure (Wouter J. C. de Bruijn et al., 2018).
properties
IUPAC Name |
3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-7-18(8-10-19)13-11(14(20)21)5-4-6-12(13)17/h4-6H,7-10,17H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBKMODFHYFFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378130 | |
Record name | 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid | |
CAS RN |
904818-03-7 | |
Record name | 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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